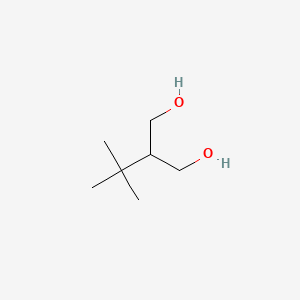

2-Tert-butylpropane-1,3-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268916. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(2,3)6(4-8)5-9/h6,8-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPVVSDKTCYYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182459 | |

| Record name | 1,3-Propanediol, 2-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2819-05-8 | |

| Record name | 2-(1,1-Dimethylethyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2819-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-tert-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2819-05-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reduction of β Hydroxy Ketones:

Chelation-Controlled Reduction: This strategy is effective for producing syn-1,3-diols. A bidentate Lewis acid, such as TiCl₄ or BCl₃, is used to form a rigid six-membered ring chelate between the existing hydroxyl group and the ketone carbonyl. acs.orgacs.org This chelation locks the conformation of the molecule and sterically blocks one face of the carbonyl. An external hydride reagent (e.g., a borohydride) is then delivered to the less hindered face, resulting in the syn diol with high diastereoselectivity. acs.orgnih.govyoutube.com

Intramolecular Hydride Reduction: To achieve anti-1,3-diols, an intramolecular hydride delivery strategy, such as the Evans-Saksena reduction, can be employed. The β-hydroxy ketone is treated with a reagent like tetramethylammonium (B1211777) triacetoxyborohydride. The reagent first coordinates to the hydroxyl group, and the hydride is then delivered internally from the same side as the original hydroxyl group, leading to the anti product. youtube.com

Organocatalytic Approaches:a Powerful Two Step Approach Involves the Use of Small Organic Molecule Catalysts. First, an Asymmetric Aldol Reaction, Often Catalyzed by a Proline Derivative, is Used to Synthesize a Chiral β Hydroxy Ketone from an Aldehyde and a Ketone with High Enantioselectivity.nih.govacs.orgin a Second Step, This Enantiopure β Hydroxy Ketone is Reduced. the Reduction Can Be Directed by the Existing Stereocenter to Produce the Desired Diol Diastereomer. for Instance, Reduction with a Corey Bakshi Shibata Cbs Catalyst Can Yield a Single Enantiomer of the Diol.acs.org

| Strategy | Key Reagent/Catalyst | Typical Precursor | Major Product Stereochemistry | Key Features |

|---|---|---|---|---|

| Chelation Control | TiCl₄, BCl₃, Red-Al, Bu₂BOMe | β-Hydroxy ketone | syn-1,3-diol | Forms a rigid cyclic intermediate; relies on external hydride attack. acs.orgyoutube.com |

| Intramolecular Reduction | Me₄N(OAc)₃BH | β-Hydroxy ketone | anti-1,3-diol | Hydride is tethered to the existing -OH group and delivered internally. youtube.com |

| Biocatalysis | Ketoreductases (KREDs) | β-Hydroxy ketone | syn or anti | Highly selective; choice of enzyme determines stereochemical outcome. Environmentally benign. mdpi.comresearchgate.net |

| Organocatalysis + Reduction | 1. Proline derivatives 2. CBS reagents | Aldehyde + Ketone | syn or anti | Two-step process; aldol (B89426) reaction sets the first stereocenter with high ee, followed by a diastereoselective reduction. nih.govacs.org |

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| 2-Tert-butylpropane-1,3-diol | 2-(1,1-dimethylethyl)-1,3-propanediol | C₇H₁₆O₂ |

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA, Mosher's acid | C₁₀H₉F₃O₃ |

| α-Methoxy-α-phenylacetic acid | MPA | C₉H₁₀O₃ |

| Titanium tetrachloride | TiCl₄ | Cl₄Ti |

| Boron trichloride | BCl₃ | BCl₃ |

| Tetramethylammonium (B1211777) triacetoxyborohydride | - | C₁₀H₂₂BNO₆ |

| Proline | (S)-Pyrrolidine-2-carboxylic acid | C₅H₉NO₂ |

Conformational Analysis and Stereochemical Control in 2 Tert Butylpropane 1,3 Diol Systems

Influence of the Sterically Demanding Tert-butyl Group on Molecular Conformation

The conformational landscape of 2-tert-butylpropane-1,3-diol is dominated by the steric bulk of the tert-butyl group. researchgate.netfiveable.mewikipedia.org In any flexible acyclic molecule, the arrangement of atoms is a balance between torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups). chemistrysteps.com The tert-butyl group, with its large spatial footprint, exerts a significant influence, forcing the molecule to adopt conformations that minimize these unfavorable interactions. researchgate.netwikipedia.org

Rotation occurs primarily around the C1-C2 and C2-C3 bonds. To minimize steric repulsion, the molecule will preferentially adopt staggered conformations. The most significant interactions to consider are between the bulky tert-butyl group and the two hydroxymethyl (-CH₂OH) groups. Gauche interactions, where bulky groups are separated by a dihedral angle of 60°, introduce steric strain. chemistrysteps.commasterorganicchemistry.com Therefore, the lowest energy conformations will be those where the tert-butyl group is positioned anti (180° dihedral angle) to the hydroxymethyl groups.

There are two primary low-energy conformational families to consider, depicted in the Newman projections below.

Anti-Anti Conformation: In this arrangement, the tert-butyl group is anti to both hydroxymethyl groups along the C1-C2-C3 backbone. This minimizes steric strain between the largest substituents, making it a highly populated conformer.

Gauche-Anti Conformation: One hydroxymethyl group is gauche to the tert-butyl group, while the other is anti. This conformation is of higher energy than the anti-anti arrangement due to the steric repulsion in the gauche interaction.

Eclipsed conformations, where the substituents on adjacent carbons are aligned, are significantly higher in energy due to both torsional and steric strain and are considered transition states between staggered conformers. chemistrysteps.com While intramolecular hydrogen bonding between the two hydroxyl groups can influence the conformation in unsubstituted 1,3-propanediols, favoring certain gauche arrangements, the overwhelming steric demand of the tert-butyl group is the primary determinant in this system. mdpi.com

| Conformation Type | Newman Projection (C2-C1) | Description of Key Interactions | Relative Energy (Predicted) |

|---|---|---|---|

| Staggered (Anti) |  Illustrative Newman projection showing the bulky t-Bu group anti to the OH group. Illustrative Newman projection showing the bulky t-Bu group anti to the OH group. | The large tert-butyl group is positioned opposite (180°) to the hydroxyl group. The C2-C3 bond containing the second hydroxymethyl group is also staggered. This minimizes steric strain. | Lowest |

| Staggered (Gauche) |  Illustrative Newman projection showing the bulky t-Bu group gauche to the OH group. Illustrative Newman projection showing the bulky t-Bu group gauche to the OH group. | The tert-butyl group is positioned adjacent (60°) to the hydroxyl group. This introduces a significant gauche interaction, increasing steric strain. | Higher |

| Eclipsed |  Illustrative Newman projection showing the bulky t-Bu group eclipsed with the OH group. Illustrative Newman projection showing the bulky t-Bu group eclipsed with the OH group. | The tert-butyl group is aligned with the hydroxyl group (0°). This conformation is highly unstable due to maximum torsional and steric strain. It represents a rotational energy barrier. | Highest |

Experimental Techniques for Conformational Elucidation

Determining the precise conformational preferences of flexible molecules like this compound requires sophisticated experimental techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure of molecules in solution, providing insight into the time-averaged conformation. nih.govauremn.org.brcopernicus.org

¹H NMR Coupling Constants: The magnitude of the three-bond coupling constant (³J) between protons on adjacent carbons is related to the dihedral angle between them, as described by the Karplus equation. By measuring the ³J values for the protons in the C1-C2-C3 backbone, one can estimate the populations of the various staggered conformers.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments detect through-space interactions between protons that are close to each other (typically <5 Å). The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the nuclei. This can provide definitive evidence for the spatial proximity of the tert-butyl group's protons to protons on the hydroxymethyl groups, helping to distinguish between different conformers. mdpi.com

X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state. researchgate.net It yields precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation the molecule adopts in the crystal lattice. This solid-state structure typically represents a single, low-energy conformer, which may or may not be the most populated conformer in solution.

| Technique | Physical State | Information Obtained | Advantages | Limitations |

|---|---|---|---|---|

| NMR Spectroscopy | Solution | Time-averaged conformation, dihedral angles (from J-couplings), internuclear distances (from NOE), dynamic processes. | Provides data on the behavior of the molecule in a more biologically relevant state (solution). Can study dynamic equilibria. | Data represents a population-weighted average of all conformations. Analysis can be complex for very flexible molecules. |

| X-ray Crystallography | Solid (Crystal) | Precise 3D structure, bond lengths, bond angles, torsional angles. | Provides a definitive, high-resolution snapshot of a single conformation. | Requires a suitable single crystal. The solid-state conformation may be influenced by crystal packing forces and may not be the dominant one in solution. |

Determination of Absolute Stereochemistry in Chiral 1,3-Diol Systems

While this compound is achiral, the principles of stereochemical determination are critical for its chiral analogues, which are common motifs in natural products. The modified Mosher's method is a widely used NMR technique for assigning the absolute configuration of chiral alcohols and diols. nih.govacs.orgresearchgate.netillinois.eduencyclopedia.pub

The method involves derivatizing the chiral diol with both enantiomers of a chiral derivatizing agent (CDA), such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) or α-methoxy-α-phenylacetic acid (MPA), to form a pair of diastereomeric bis-esters. nih.govacs.org The differing spatial arrangement of the diastereomers leads to distinct chemical shifts for nearby protons in the ¹H NMR spectrum. stackexchange.com By convention, the chemical shift difference (Δδ) is calculated as δS - δR for the protons of the diol moiety in the (S)- and (R)-bis-ester derivatives.

The phenyl group of the Mosher's ester adopts a preferred conformation where it shields one side of the substrate molecule. encyclopedia.pubstackexchange.com Protons on the shielded side will experience an upfield shift (lower δ), while those on the deshielded side experience a downfield shift (higher δ). A systematic positive or negative pattern for the calculated Δδ values across the molecule allows for the unambiguous assignment of the absolute configuration at the stereogenic centers. acs.orgencyclopedia.pub This method has been shown to be valid for cyclic 1,3-diols and acyclic syn-1,3-diols. nih.gov

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Divide the chiral diol sample into two portions. React one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl. | To create a pair of diastereomeric bis-MTPA esters. |

| 2 | Acquire ¹H NMR spectra for both the (R)- and (S)-ester products. | To measure the proton chemical shifts (δ) for each diastereomer. |

| 3 | Assign the proton signals for each spectrum, focusing on the protons near the stereocenters. | To ensure accurate comparison of chemical shifts. |

| 4 | Calculate the chemical shift difference: Δδ = δ(S-ester) - δ(R-ester) for each assigned proton. | To determine the magnitude and sign of the shielding/deshielding effect. |

| 5 | Map the signs of the Δδ values onto a conformational model of the molecule. Protons with Δδ > 0 are on one side of the Mosher's ester plane, and those with Δδ < 0 are on the other. | To deduce the spatial arrangement of substituents around the stereocenter and assign the absolute configuration (R or S). |

Strategies for Diastereoselective and Enantioselective Control

The synthesis of chiral 2-substituted-1,3-diols with high stereochemical purity is a significant challenge in organic synthesis. Several powerful strategies have been developed, primarily revolving around the stereoselective reduction of a β-hydroxy ketone precursor.

Advanced Spectroscopic Characterization Methodologies for 2 Tert Butylpropane 1,3 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-tert-butylpropane-1,3-diol, ¹H NMR and ¹³C NMR are fundamental for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The large tert-butyl group will produce a sharp, intense singlet due to the nine equivalent methyl protons. The protons of the two hydroxymethyl (-CH₂OH) groups are diastereotopic and would be expected to appear as a complex multiplet, further split by the adjacent methine proton. The methine proton (-CH) would also appear as a multiplet due to coupling with the neighboring hydroxymethyl protons. The hydroxyl (-OH) protons typically appear as a broad singlet, though their chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The spectrum for this compound would display four distinct signals: one for the methyl carbons of the tert-butyl group, one for the quaternary carbon of the tert-butyl group, one for the methine carbon (C2 of the propane chain), and one for the two equivalent hydroxymethyl carbons (C1 and C3).

Stereochemical Assignment: While this compound itself is an achiral molecule, advanced NMR techniques are crucial for the stereochemical assignment of chiral diols. Methods like forming diastereomeric derivatives with a chiral derivatizing agent (e.g., 2-formylphenylboronic acid and an enantiopure amine) can be employed. nih.gov These derivatives produce distinct NMR signals for each enantiomer, allowing for the determination of enantiomeric purity and the assignment of absolute configuration through analysis of the well-resolved diastereotopic resonances. nih.govscispace.combath.ac.uk Furthermore, techniques like 'pure shift' NMR can enhance spectral resolution by collapsing complex multiplets into singlets, which is particularly useful for analyzing crowded spectra and accurately determining diastereomeric ratios in complex molecules. manchester.ac.uk

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.9 - 1.0 | Singlet | -C(CH ₃)₃ |

| ¹H | ~1.8 - 2.0 | Multiplet | -CH - |

| ¹H | ~3.5 - 3.8 | Multiplet | -CH ₂OH |

| ¹H | Variable | Broad Singlet | -OH |

| ¹³C | ~27 | Quartet | -C(C H₃)₃ |

| ¹³C | ~33 | Singlet | -C (CH₃)₃ |

| ¹³C | ~50 | Doublet | -C H- |

| ¹³C | ~65 | Triplet | -C H₂OH |

| Note: The chemical shifts are estimated values and can vary based on solvent and experimental conditions. |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

For this compound (molar mass: 132.20 g/mol ), the mass spectrum would provide a molecular ion peak ([M]⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), a protonated molecule ([M+H]⁺ at m/z 133) or other adducts like [M+Na]⁺ (m/z 155). uni.lu ESI-MS is particularly useful for analyzing polyols, often involving derivatization to easily identify the number of hydroxyl groups. nih.govacs.org

Fragmentation Analysis: Under electron ionization (EI), the molecule undergoes fragmentation, creating a unique pattern that serves as a molecular fingerprint. A key fragmentation pathway for this compound involves the cleavage of the C-C bond adjacent to the bulky tert-butyl group. This leads to the formation of a highly stable tert-butyl cation ([C(CH₃)₃]⁺), which would produce a very prominent base peak at m/z 57. docbrown.info Other common fragmentation patterns for diols include the loss of water ([M-H₂O]⁺) and the cleavage of C-C bonds within the propanediol (B1597323) backbone.

| m/z Value | Predicted Ion/Fragment | Formation Pathway |

| 133 | [C₇H₁₇O₂]⁺ | Protonated Molecule [M+H]⁺ |

| 115 | [C₇H₁₅O]⁺ | Loss of water [M+H-H₂O]⁺ |

| 75 | [C₃H₇O₂]⁺ | Cleavage of tert-butyl group [M-C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ | Formation of tert-butyl cation (likely base peak) |

| 43 | [C₃H₇]⁺ | Further fragmentation |

| Note: This table represents predicted fragmentation patterns based on common pathways for similar structures. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Probes

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as different types of bonds vibrate at characteristic frequencies. fiveable.me

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its hydroxyl and alkyl groups. nih.gov

O-H Stretch: A strong, broad absorption band is observed in the region of 3100-3500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl (-OH) groups. researchgate.netpressbooks.pub

C-H Stretch: Sharp, strong absorptions appear in the 2850-3000 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds in the tert-butyl and propane backbone.

C-O Stretch: A strong band in the fingerprint region, typically between 1000-1200 cm⁻¹, is indicative of the C-O stretching vibration of the primary alcohol groups. libretexts.org

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands due to various bending and skeletal vibrations, which are unique to the molecule and serve as a "fingerprint" for identification. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. fiveable.me For this compound, Raman would be particularly sensitive to the symmetric vibrations of the C-C backbone and the tert-butyl group. Differences in the vibrational spectra can also be used to study different crystalline forms (polymorphs) of a compound by revealing changes in molecule-molecule interactions. americanpharmaceuticalreview.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 | O-H Stretch | Alcohol (-OH) |

| ~2870-2960 | C-H Stretch | Alkyl (-CH, -CH₂, -CH₃) |

| ~1470 | C-H Bend | Alkyl (-CH₂) |

| ~1370 | C-H Bend | tert-Butyl group |

| ~1050 | C-O Stretch | Primary Alcohol |

| Source: Based on typical IR absorption regions and data from PubChem for this compound. nih.gov |

Chiroptical Spectroscopic Methods for Chirality Assessment

Chiroptical spectroscopic methods, such as optical rotatory dispersion (ORD) and circular dichroism (CD), are specifically designed to analyze chiral molecules. yale.edu These techniques measure the differential interaction of a substance with left- and right-circularly polarized light. yale.edursc.org A chiral molecule will absorb or refract the two types of polarized light differently, resulting in a measurable signal.

The molecular structure of this compound [ (CH₃)₃C-CH(CH₂OH)₂ ] features a central carbon (C2) bonded to a hydrogen, a tert-butyl group, and two identical hydroxymethyl (-CH₂OH) groups. Due to the presence of two identical substituents on the C2 carbon, the molecule possesses a plane of symmetry and is therefore achiral .

Because this compound is achiral, it will not exhibit a signal in circular dichroism or other chiroptical experiments. It is optically inactive. However, these techniques are invaluable for assessing the chirality of similar, substituted 1,3-diols that do possess stereocenters. nih.gov For a chiral diol, CD spectroscopy could be used to:

Confirm the presence of chirality.

Distinguish between enantiomers, which would produce mirror-image CD spectra.

Determine the enantiomeric excess of a sample mixture.

Assign the absolute configuration of a molecule by comparing experimental spectra with theoretical predictions. nih.gov

While not directly applicable for characterizing this compound itself, the principles of chiroptical spectroscopy are essential in the broader context of diol chemistry for verifying stereochemical outcomes of asymmetric syntheses. sctunisie.org

Computational Chemistry Investigations of 2 Tert Butylpropane 1,3 Diol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction.

No specific studies detailing quantum chemical calculations to determine the electronic structure, stability (e.g., conformational analysis, heat of formation), or reactivity (e.g., frontier molecular orbitals, electrostatic potential maps) of 2-tert-butylpropane-1,3-diol were found.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions.

There are no available research articles presenting molecular dynamics simulations to explore the conformational landscapes or to characterize the intermolecular interactions, such as hydrogen bonding networks, of this compound in various environments.

Prediction and Validation of Spectroscopic Parameters via Theoretical Models.

No published research was identified that focuses on the theoretical prediction and validation of spectroscopic parameters (e.g., NMR, IR, Raman spectra) for this compound using computational models.

Elucidation of Reaction Mechanisms and Transition States using Computational Methods.

A search for computational studies elucidating reaction mechanisms, identifying transition states, and calculating activation energies for reactions involving this compound did not yield any specific results.

Applications of 2 Tert Butylpropane 1,3 Diol in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Versatile Chiral Building Block and Auxiliary in Complex Molecule Synthesis

2-tert-Butylpropane-1,3-diol serves as a fundamental chiral building block in the synthesis of complex organic molecules. Chiral auxiliaries are stereogenic groups temporarily integrated into an organic compound to direct the stereochemical result of a synthesis. wikipedia.org The diol's chirality is instrumental in producing enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals.

In asymmetric synthesis, where the goal is to create a specific stereoisomer, chiral auxiliaries like those derived from this compound are indispensable. sigmaaldrich.comuwindsor.ca The bulky tert-butyl group can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered side, thus controlling the stereochemistry of the newly formed chiral center. wikipedia.org This strategy is a cornerstone of modern organic synthesis, enabling the construction of complex natural products and pharmaceutical agents with high stereochemical purity. scielo.org.mx

The temporary nature of the auxiliary is a key advantage; after guiding the stereoselective transformation, it can be removed and often recycled for future use. sigmaaldrich.com This efficiency is crucial in multi-step syntheses where maximizing yield and minimizing waste are paramount. The reliability of this method has made it a popular choice in the synthesis of a wide array of complex molecules. scielo.org.mx

Design and Synthesis of Glycomimetics and Carbohydrate Analogs with Controlled Conformation

A significant application of this compound is in the synthesis of glycomimetics and carbohydrate analogs with defined conformations. A concise synthetic route has been developed to create conformationally stable sugar mimetics. umsl.edu A key feature of these glycomimetics is the presence of a bulky t-butyl group at a specific position, which locks the molecule into a chair conformation, making them ideal mimics of pyranose sugars. umsl.edu

The synthesis often begins with the commercially available this compound, which is converted into a suitable acyclic precursor. umsl.edu This precursor can then undergo a series of reactions, including coupling and cyclization, to form the final tetrahydropyran (B127337) derivative. umsl.edu The conformational stability imposed by the tert-butyl group is a desirable feature in drug design, as it can lead to more specific interactions with biological targets.

Late-Stage Functionalization Strategies Applied to Natural Products and Bioactive Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex molecules, such as natural products, at a late step in their synthesis to create analogs with potentially improved properties. nih.govnih.gov The 1,3-diol motif, which is present in or can be derived from this compound, is a common feature in many natural products and medicinal agents, including polyketides and statin drugs. nih.govacs.org

One innovative LSF strategy involves the conversion of 1,3-diols into cyclopropanes. nih.govacs.org This transformation can alter the conformation and orientation of functional groups, potentially leading to enhanced biological activity or improved pharmacokinetic properties. nih.gov The process typically involves converting the 1,3-diol into a 1,3-dimesylate, which then undergoes a zinc-mediated cross-electrophile coupling reaction to form the cyclopropane (B1198618) ring. nih.gov These mild reaction conditions are compatible with a wide range of functional groups, making this method suitable for the late-stage modification of complex molecules. nih.gov

Development of Novel Scaffolds for Drug Discovery and Targeted Delivery Systems

The structural framework of this compound and its derivatives makes them attractive scaffolds for the development of new drugs and targeted delivery systems. ontosight.aigoogle.com The ability to introduce various functional groups onto the propanediol (B1597323) backbone allows for the creation of a diverse library of compounds for screening in drug discovery programs. ontosight.ai

Derivatives such as dicarbamates of 2-substituted 1,3-propanediols have potential applications in pharmaceuticals due to their ability to interact with biological targets. ontosight.ai Furthermore, the diol structure can be incorporated into larger molecular architectures, such as nanoparticles, for targeted drug delivery. arxiv.org These systems are designed to enhance the specificity of chemotherapeutic agents, thereby reducing systemic toxicity and improving therapeutic outcomes. arxiv.org The versatility of the this compound scaffold continues to be explored for the generation of novel therapeutic agents and delivery platforms.

Applications of 2 Tert Butylpropane 1,3 Diol in Materials Science Research

Utilization as a Monomer in the Synthesis of Tailored Polymeric Materials

2-tert-butylpropane-1,3-diol serves as a valuable difunctional monomer in polycondensation reactions, primarily for the synthesis of polyesters and polycarbonates. Its two primary hydroxyl groups readily participate in esterification or transesterification reactions with dicarboxylic acids (or their derivatives) and carbonates, respectively, to form the corresponding polymer chains.

The synthesis of polyesters using diols with bulky side groups has been a strategy to modify the properties of well-known polymers like poly(ethylene terephthalate) (PET) and poly(propylene furandicarboxylate) (PPF). For instance, studies on diols structurally similar to this compound, such as 2-butyl-2-ethyl-1,3-propanediol (B52112) (BEPD), have demonstrated their successful incorporation into polyester (B1180765) backbones via bulk polycondensation. researchgate.net In these reactions, the diol is typically reacted with a diacid, such as terephthalic acid or 2,5-furandicarboxylic acid (FDCA), at elevated temperatures under vacuum to facilitate the removal of the condensation byproduct (e.g., water or methanol) and drive the polymerization to achieve high molecular weight polymers. researchgate.netacs.org

Similarly, polycarbonate diols can be synthesized through polymerization of a diaryl carbonate with a 2,2-dialkyl-1,3-propanediol in the presence of a metal compound catalyst. google.com The direct synthesis of polycarbonates from diols and carbon dioxide is also an area of active research, presenting a greener alternative to traditional methods. rsc.org The bulky tert-butyl group in this compound is anticipated to yield amorphous polycarbonates with distinct properties.

The general synthetic approach involves a two-stage melt polycondensation process. The first stage is an esterification or transesterification reaction carried out at moderate temperatures (150-220 °C), followed by a second stage of polycondensation at higher temperatures (250-280 °C) and under high vacuum to build the molecular weight of the polymer.

Table 1: Exemplary Polycondensation Reaction for Polyester Synthesis

| Reactants | Conditions | Product |

| This compound | Stage 1: 180-220 °C, N₂ atmosphere | Low molecular weight prepolymer |

| Dimethyl terephthalate | Stage 2: 250-280 °C, <1 Torr | High molecular weight Poly(2-tert-butyl-1,3-propylene terephthalate) + Methanol |

| Catalyst (e.g., Antimony trioxide) |

This table represents a generalized synthetic route. Actual conditions may vary based on specific reactants and desired polymer characteristics.

Engineering of Advanced Organic Materials with Specific Mechanical and Thermal Properties

The incorporation of this compound into a polymer backbone is a deliberate strategy to engineer the material's properties. The large, non-polar tert-butyl group introduces significant steric hindrance, which disrupts the regular packing of polymer chains. This has a profound effect on the material's thermal and mechanical behavior.

Thermal Properties:

The introduction of bulky side groups generally leads to a decrease in crystallinity and melting temperature (T_m) due to the disruption of chain regularity. However, the same steric hindrance restricts the rotational freedom of the polymer backbone, which can lead to an increase in the glass transition temperature (T_g). acs.org

For example, a study on polyesters derived from 2,5-furandicarboxylic acid and various 1,3-propanediols showed that the introduction of substituent groups significantly influenced the thermal properties. acs.org While a methyl substituent in poly(2-methyl-1,3-propylene furandicarboxylate) (PMF) resulted in an amorphous polymer, the dimethyl substituents in poly(neopentyl glycol furandicarboxylate) (PNF) led to the highest T_g (70 °C) and T_m (201 °C) among the substituted diols studied. acs.org Following this trend, the even bulkier side groups in poly(2-ethyl-2-butyl-1,3-propylene furandicarboxylate) (PEBF) caused a decrease in both T_g and T_m compared to PNF. acs.org This suggests a complex relationship between the size and symmetry of the side group and the resulting thermal properties. Based on these findings, polymers derived from this compound are expected to be largely amorphous with a potentially elevated T_g compared to linear diol counterparts.

Table 2: Thermal Properties of Polyesters from FDCA and Various 1,3-Propanediols

| Polymer | Diol Monomer | Glass Transition Temperature (T_g, °C) | Melting Temperature (T_m, °C) | Crystallinity |

| PPF | 1,3-Propanediol (B51772) | - | 173 | Semi-crystalline |

| PMF | 2-Methyl-1,3-propanediol | - | - | Amorphous |

| PNF | Neopentyl glycol | 70 | 201 | Semi-crystalline |

| PEBF | 2-Ethyl-2-butyl-1,3-propanediol | - | - | Amorphous |

Data adapted from Wang et al., 2019. acs.org Note: Specific values for T_g and T_m for some polymers were not provided in the reference.

Mechanical Properties:

The mechanical properties of polymers, such as tensile strength, modulus, and elongation at break, are intrinsically linked to their molecular structure, including crystallinity and interchain interactions. pageplace.de The introduction of a bulky tert-butyl group is expected to reduce crystallinity, which typically leads to lower tensile strength and modulus but can increase flexibility and impact strength. The restricted chain mobility due to the bulky group might counteract this effect to some extent, leading to a unique balance of properties. For instance, in copolyesters of poly(ethylene terephthalate) with 2-butyl-2-ethyl-1,3-propanediol, increasing the content of the bulky diol led to a decrease in crystallinity and melting point, resulting in more amorphous and flexible materials. researchgate.net

Influence of this compound Incorporation on Polymer Architecture and Performance

The primary influence of incorporating this compound into a polymer is the disruption of the polymer's microstructure. The pendant tert-butyl group acts as a "built-in" spacer, forcing adjacent polymer chains further apart and hindering the formation of ordered crystalline lamellae. researchgate.net

Impact on Polymer Architecture:

Reduced Crystallinity: The irregular placement of the bulky tert-butyl groups along the polymer chain severely disrupts the chain's ability to pack into a regular, crystalline lattice. This leads to the formation of predominantly amorphous or semi-crystalline polymers with a low degree of crystallinity. acs.org

Increased Free Volume: The steric bulk of the tert-butyl group creates additional free volume within the polymer matrix. This can influence properties such as gas permeability and the diffusion of small molecules through the material. acs.org

Modified Chain Dynamics: The restriction of bond rotation in the polymer backbone due to the bulky side group affects the chain's flexibility and its response to thermal energy, which is directly related to the glass transition temperature. acs.orgacs.org

Consequences for Polymer Performance:

Enhanced Solubility: The reduced crystallinity and weaker intermolecular forces often result in improved solubility in common organic solvents, which can be advantageous for processing and characterization.

Improved Transparency: Highly crystalline polymers tend to be opaque due to the scattering of light by the crystalline domains. The amorphous nature of polymers rich in this compound units would likely result in materials with higher optical clarity.

Tailored Barrier Properties: The increase in free volume can lead to higher gas permeability, which might be desirable for certain applications like breathable films. Conversely, the specific interactions and the tortuous path created by the bulky groups could also be engineered to create selective barrier materials. acs.org

Modified Degradation Profile: For biodegradable polyesters, the introduction of bulky side groups can influence the rate of hydrolytic or enzymatic degradation by affecting water accessibility to the ester linkages.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for 2-Tert-butylpropane-1,3-diol

The development of efficient and environmentally benign synthetic routes to valuable chemical building blocks is a cornerstone of modern chemistry. For this compound, future research will likely focus on moving beyond classical methods to more sustainable and atom-economical approaches.

Currently, a potential custom synthesis involves a two-step process: the Dieckmann cyclization of tert-butylmalonic acid with ethylene (B1197577) glycol, followed by the reduction of the resulting cyclic ester using a reagent like lithium aluminium hydride (LiAlH₄) . Another established general method for producing 2,2-disubstituted 1,3-propanediols involves an aldol (B89426) condensation followed by a Cannizzaro reaction google.com. While effective, these methods often rely on harsh reagents and can generate significant waste.

Future research should explore biocatalysis and renewable feedstocks. For instance, engineered microorganisms could potentially be developed to produce this compound from simple sugars, mirroring the successful biosynthesis of 1,3-propanediol (B51772) nih.gov. Additionally, catalytic routes using earth-abundant metals and hydrogen as a clean reductant could offer a more sustainable alternative to traditional stoichiometric reductions. The principles of green chemistry, such as maximizing atom economy and minimizing hazardous byproducts, will be paramount in these investigations.

Development of Highly Efficient and Selective Catalytic Systems for its Transformations

This compound serves as a versatile scaffold for the synthesis of more complex molecules. The development of highly efficient and selective catalysts is crucial to unlocking its full potential.

Current research has demonstrated its utility in several transformations. For example, it undergoes a direct condensation reaction with propan-2-ylboronic acid, catalyzed by p-toluenesulfonic acid, to yield 5-tert-butyl-2-(propan-2-yl)-1,3,2-dioxaborinane (B14405071) . It can also react with orthoesters like those derived from orthoacetic and orthobutyric acid to form cyclic esters ontosight.aiontosight.ai. Furthermore, the transformation of 1,3-diols into cyclopropanes via their dimesylate derivatives using zinc metal has been reported, offering a pathway to unique three-membered ring structures acs.org.

Future work should focus on expanding the repertoire of catalytic transformations for this diol. This includes the development of enantioselective catalysts for asymmetric reactions, allowing for the synthesis of chiral derivatives with specific biological activities. For example, transition-metal catalyzed asymmetric allylation is a powerful tool for constructing chiral 1,3-diols, and applying similar strategies to the transformations of this compound could yield valuable enantiopure products. The use of organocatalysis also presents a promising avenue for metal-free, environmentally friendly transformations.

| Transformation | Reactant(s) | Catalyst/Reagent | Product Class |

| Dioxaborinane formation | Propan-2-ylboronic acid | p-Toluenesulfonic acid | Cyclic boronic ester |

| Cyclic ester formation | Orthoacetic acid, Orthobutyric acid | Not specified | Cyclic orthoester |

| Cyclopropanation | Mesyl chloride, then Zinc | Pyridine, then Zinc | Cyclopropane (B1198618) |

Deeper Understanding of its Biological Interactions and Potential Therapeutic Applications

The 1,3-diol motif is a common feature in many biologically active natural products and pharmaceutical agents, including polyketide antibiotics and cholesterol-lowering statins chemicalbook.com. This prevalence suggests that derivatives of this compound could exhibit interesting biological properties.

Currently, there is limited direct research on the biological activity of this compound itself. It is commercially available as a biochemical for proteomics research, with the caveat that it is not intended for diagnostic or therapeutic use scbt.com. However, related structures offer clues to its potential. For instance, dicarbamate derivatives of similar diols, such as mebutamate (B1676126) (2-methyl-2-sec-butylpropane-1,3-diol dicarbamate), have been used as reference compounds in biological assays, hinting at the potential of carbamates of this compound as bioactive molecules ontosight.aidss.go.th. A patent has also noted the use of the related 2-methyl-2-tert-butylpropane-1,3-diol in perfumery materials, indicating its potential for applications requiring specific physical and sensory properties google.com.

Future research should systematically explore the biological profile of this compound and its derivatives. This would involve screening a library of compounds derived from the diol against various biological targets, such as enzymes and receptors. The bulky tert-butyl group could confer unique properties, such as increased metabolic stability or specific binding interactions. Given that β-aminoalkylboronic acids, which can be synthesized from diols, are known bioisosteres of β-amino acids with pharmaceutical applications, exploring the synthesis of such derivatives from this compound is a promising direction ualberta.ca.

Integration of Artificial Intelligence and Machine Learning for Predictive Design and Discovery in 1,3-Diol Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of properties and the design of novel molecules with desired characteristics.

In the context of 1,3-diols, computational methods are already being applied. For example, predictive models like CCSbase have been used to calculate the predicted Collision Cross Section (CCS) values for various adducts of this compound, which is valuable information for analytical chemistry and structural elucidation uni.lu. More broadly, AI and ML are being used to predict the outcomes of chemical reactions, design novel catalysts, and even propose complete retrosynthetic pathways for complex molecules ualberta.ca.

The future of research on this compound will undoubtedly be intertwined with these computational tools. AI/ML models can be trained on existing data for 1,3-diols to predict the biological activities of novel, unsynthesized derivatives of this compound. This in silico screening can prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. Furthermore, generative models can be employed to design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a therapeutic target or improved sustainability. The synergy between computational prediction and experimental validation will accelerate the discovery of new applications for this versatile building block.

| AI/ML Application | Relevance to this compound | Potential Impact |

| Property Prediction | Calculation of physical and chemical properties (e.g., CCS values) uni.lu | Faster characterization and analysis |

| Virtual Screening | Predicting the biological activity of virtual libraries of derivatives | Prioritization of synthetic targets |

| Generative Design | Designing novel molecules with optimized properties based on the diol scaffold | Discovery of new leads for therapeutic or material applications |

| Retrosynthesis Prediction | Proposing efficient synthetic routes to complex target molecules | Facilitating the synthesis of novel derivatives |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Tert-butylpropane-1,3-diol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, tert-butyl groups can be introduced via Grignard reagents or alkylation of propane-1,3-diol derivatives. Optimization may include varying catalysts (e.g., acid/base catalysts), temperature (controlled exothermic reactions), and solvent polarity to enhance yield. Protecting groups (e.g., silyl ethers) can prevent side reactions at hydroxyl sites .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using H NMR to confirm regioselectivity.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- FTIR : Expect strong O-H stretches (~3200–3500 cm) and C-O stretches (~1050–1150 cm). The tert-butyl group shows C-H bending (~1360–1380 cm) .

- NMR : H NMR will show hydroxyl protons as broad singlets (~1.5–2.5 ppm) and tert-butyl protons as a singlet (~1.2 ppm). C NMR will display tert-butyl carbons at ~25–30 ppm (CH) and ~35 ppm (quaternary C) .

- X-ray Crystallography : Resolve steric effects of the tert-butyl group on molecular packing .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for volatile intermediates .

- Waste Disposal : Neutralize acidic/basic residues before segregating organic waste. Consult institutional guidelines for halogen-free disposal (if derivatives are synthesized) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the oxidative degradation kinetics of propane-1,3-diol derivatives compared to other alkyl groups?

- Methodological Answer :

- Kinetic Studies : Use potassium permanganate (KMnO) in aqueous solutions, monitoring absorbance at λ~525 nm. Compare rate constants (k) for tert-butyl vs. methyl/ethyl derivatives.

- Mechanistic Insight : The bulky tert-butyl group may reduce oxidation rates due to steric hindrance, as seen in analogous diols. Calculate activation parameters (ΔH‡, ΔS‡) via Arrhenius/Eyring plots to confirm associative vs. dissociative pathways .

- Data Interpretation : Negative entropy of activation (ΔS‡ < 0) suggests ordered transition states, typical of sterically hindered systems .

Q. How can computational methods model the hydrogen-bonding interactions of this compound in material science applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze intramolecular H-bonding between hydroxyl groups. Compare with Raman jet spectroscopy data for validation .

- Molecular Dynamics (MD) : Simulate bulk material properties (e.g., polymer matrices) to assess how tert-butyl groups disrupt H-bond networks, impacting thermal stability .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., tert-butyl vs. aryl groups) and assay for antioxidant/antimicrobial activity. Use ANOVA to identify statistically significant trends .

- Controlled Replication : Standardize assay conditions (e.g., cell lines, nutrient media) to minimize variability. Cross-validate results via orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.